molecular formula C131H219N41O33S B560399 [Ala2,8,9,11,19,22,24,25,27,28]-VIP CAS No. 866552-34-3

[Ala2,8,9,11,19,22,24,25,27,28]-VIP

Cat. No.: B560399
CAS No.: 866552-34-3
M. Wt: 2928.507
InChI Key: JYMHULBACVSUKX-MPSMHQQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of Vasoactive Intestinal Peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is modified at specific positions with alanine residues, which can alter its biological activity and stability. VIP is known for its vasodilatory, bronchodilatory, and immunomodulatory effects, making it a significant molecule in medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ala2,8,9,11,19,22,24,25,27,28]-VIP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The alanine residues are incorporated at the specified positions during this step. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and coupling reagents, are crucial for efficient production. Purification is achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality of the peptide.

Chemical Reactions Analysis

Types of Reactions

[Ala2,8,9,11,19,22,24,25,27,28]-VIP can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Site-directed mutagenesis or chemical synthesis techniques.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

[Ala2,8,9,11,19,22,24,25,27,28]-VIP has numerous applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and receptor interactions.

    Medicine: Explored for potential therapeutic applications in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

[Ala2,8,9,11,19,22,24,25,27,28]-VIP exerts its effects by binding to specific receptors, such as VPAC1 and VPAC2, on the surface of target cells. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses. The alanine substitutions can affect the binding affinity and stability of the peptide, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Vasoactive Intestinal Peptide (VIP): The parent compound with similar biological functions.

    Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares structural and functional similarities with VIP.

    Glucagon-like Peptide-1 (GLP-1): Another peptide with overlapping receptor interactions and physiological effects.

Uniqueness

[Ala2,8,9,11,19,22,24,25,27,28]-VIP is unique due to its specific alanine substitutions, which can enhance its stability and modify its receptor binding properties. This makes it a valuable tool for studying the structure-activity relationships of VIP and developing potential therapeutic agents with improved efficacy and stability.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C131H219N41O33S/c1-23-66(8)100(128(204)156-70(12)103(179)146-67(9)102(137)178)171-113(189)77(19)149-105(181)69(11)153-122(198)92(55-63(2)3)165-111(187)76(18)152-115(191)85(37-27-30-49-132)160-117(193)86(38-28-31-50-133)158-107(183)72(14)147-104(180)68(10)151-116(192)91(48-54-206-22)164-121(197)90(46-47-97(136)175)163-118(194)87(39-29-32-51-134)161-119(195)89(41-34-53-144-131(140)141)162-125(201)93(56-64(4)5)168-120(196)88(40-33-52-143-130(138)139)159-108(184)75(17)154-123(199)94(58-81-42-44-83(174)45-43-81)166-109(185)73(15)148-106(182)71(13)157-129(205)101(79(21)173)172-126(202)95(57-80-35-25-24-26-36-80)169-127(203)99(65(6)7)170-112(188)78(20)155-124(200)96(60-98(176)177)167-110(186)74(16)150-114(190)84(135)59-82-61-142-62-145-82/h24-26,35-36,42-45,61-79,84-96,99-101,173-174H,23,27-34,37-41,46-60,132-135H2,1-22H3,(H2,136,175)(H2,137,178)(H,142,145)(H,146,179)(H,147,180)(H,148,182)(H,149,181)(H,150,190)(H,151,192)(H,152,191)(H,153,198)(H,154,199)(H,155,200)(H,156,204)(H,157,205)(H,158,183)(H,159,184)(H,160,193)(H,161,195)(H,162,201)(H,163,194)(H,164,197)(H,165,187)(H,166,185)(H,167,186)(H,168,196)(H,169,203)(H,170,188)(H,171,189)(H,172,202)(H,176,177)(H4,138,139,143)(H4,140,141,144)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMHULBACVSUKX-MPSMHQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C131H219N41O33S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2928.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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